Cas no 33453-23-5 (2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-)

2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- structure
33453-23-5 structure
Product Name:2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
Numero CAS:33453-23-5
MF:C19H18N2O2
MW:306.358424663544
CID:313065
PubChem ID:36489
Update Time:2025-04-19

2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
    • 1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one
    • 1-(Cyclopropyl-methyl)-4-phenyl-6-methoxy-1H-chinazolinon-(2)
    • 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone
    • 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-chinazolinon
    • 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone
    • 1-cyclopropylmethyl-6-methoxy-4-phenyl-1H-quinazolin-2-one
    • 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl
    • Ciproquazona
    • CIPROQUAZONE
    • Ciproquazonum [INN-Latin]
    • SL-573
    • DTXSID40187102
    • SL 573
    • 1-CYCLOPROPYLMETHYL-6-METHOXY-4-PHENYL-2(1H)QUINAZOLINONE
    • VAFNJIFAZJWWNI-UHFFFAOYSA-N
    • CIPROQUAZONE [JAN]
    • CHEMBL2107569
    • BRN 0761592
    • Q27286381
    • Oprea1_210716
    • 33453-23-5
    • Ciproquazonum
    • Ciproquazone [INN]
    • NS00125886
    • SCHEMBL287449
    • Ciproquazona [INN-Spanish]
    • 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
    • P8S0GE5Q4I
    • UNII-P8S0GE5Q4I
    • Inchi: 1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3
    • Chiave InChI: VAFNJIFAZJWWNI-UHFFFAOYSA-N
    • Sorrisi: O=C1N=C(C2C=CC=CC=2)C2C=C(C=CC=2N1CC1CC1)OC

Proprietà calcolate

  • Massa esatta: 306.13700
  • Massa monoisotopica: 306.136827821g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 480
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 41.9Ų

Proprietà sperimentali

  • PSA: 44.12000
  • LogP: 3.48210
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti